molecular formula C9H11NO B8604330 4-Methoxy-5-methyl-2-vinyl-pyridine

4-Methoxy-5-methyl-2-vinyl-pyridine

Cat. No.: B8604330
M. Wt: 149.19 g/mol
InChI Key: MPIGWTUQGYIODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-5-methyl-2-vinyl-pyridine is a versatile pyridine derivative valued in organic synthesis and materials science. Its structure incorporates methoxy and methyl substituents on the pyridine ring, fine-tuning its electronic properties, while the vinyl group provides a highly reactive handle for further chemical modification, most notably through polymerization or cycloaddition reactions . This compound serves as a key synthetic intermediate in pharmaceutical research. Vinylpyridine derivatives are employed in the synthesis of active pharmaceutical ingredients, such as the cancer therapy drug Axitinib, highlighting the utility of this chemical class in developing targeted treatments . Furthermore, the reactive vinyl group makes this compound a prime candidate for creating functional polymers. Copolymers incorporating vinylpyridine monomers are extensively used as tire-cord binders to improve adhesion to rubber and as co-monomers in acrylic fibers to provide reactive sites for dyes . Recent research also explores the antitumor potential of poly-vinylpyridine copolymers, indicating expanding applications in biomedical research . Due to its tendency to polymerize, the compound is typically stabilized with an inhibitor like tert-butylcatechol and should be stored under inert conditions at low temperatures . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-ethenyl-4-methoxy-5-methylpyridine

InChI

InChI=1S/C9H11NO/c1-4-8-5-9(11-3)7(2)6-10-8/h4-6H,1H2,2-3H3

InChI Key

MPIGWTUQGYIODB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)C=C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Position and Functional Group Analysis
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
4-Methoxy-5-methyl-2-vinyl-pyridine 4-OCH₃, 5-CH₃, 2-CH=CH₂ C₉H₁₁NO 149.19 Reactive vinyl group; moderate polarity due to -OCH₃.
2-Methoxy-5-methylpyridin-4-amine 2-OCH₃, 5-CH₃, 4-NH₂ C₇H₁₀N₂O 138.17 Amine group enhances hydrogen bonding; higher melting point than vinyl analog .
5-Methoxy-4-methylpyridin-3-amine·HCl 5-OCH₃, 4-CH₃, 3-NH₂·HCl C₇H₁₁ClN₂O 174.63 Ionic hydrochloride salt; improved solubility in polar solvents .
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine Multiple aryl/ether groups C₂₁H₂₁NO₃ 335.40 Bulky structure; lower solubility in water due to aromatic substituents .
2.2. Physical and Chemical Properties
  • Melting Points: Similar pyridine derivatives with amino or chloro substituents (e.g., compounds in ) exhibit high melting points (268–287°C) due to hydrogen bonding and crystalline packing . The vinyl group in this compound likely reduces its melting point compared to amino analogs, as it disrupts intermolecular interactions.
  • Reactivity: The vinyl group enables participation in Diels-Alder reactions or polymerization, unlike inert substituents like methyl or methoxy . Amino-substituted analogs (e.g., 2-Methoxy-5-methylpyridin-4-amine) show higher nucleophilicity at the NH₂ site .

Preparation Methods

Condensation-Dehydration via Hydroxyethylpyridine Intermediates

A widely adopted method for vinylpyridine synthesis involves the condensation of picoline derivatives with formaldehyde, followed by dehydration of the resultant hydroxyethyl intermediate. For this compound, this pathway can be adapted as follows:

  • Condensation Reaction :
    4-Methoxy-5-methyl-2-picoline reacts with formaldehyde (36% aqueous solution) in a high-pressure reactor at 130–160°C for 1 hour, forming 4-methoxy-5-methyl-2-(2-hydroxyethyl)pyridine. The reaction proceeds via nucleophilic addition, where formaldehyde attacks the methyl group adjacent to the pyridine nitrogen.

  • Dehydration Step :
    The hydroxyethyl intermediate undergoes dehydration in the presence of sodium hydroxide (50% solution) at 90°C for 5 hours, eliminating water to yield crude this compound. Catalysts such as sulfuric acid or phosphoric acid may accelerate dehydration but risk demethylation of the methoxy group; thus, alkaline conditions are preferred for substituent stability.

Key Data :

ParameterValueSource
Formaldehyde:Picoline1:0.03 (weight ratio)
Dehydration Temperature90°C
Yield (Crude Product)85–90%

Vapor-Phase Catalytic Dehydrogenation

The vapor-phase method employs modified zeolite catalysts (e.g., ZSM-5) to dehydrogenate 4-methoxy-5-methyl-2-ethylpyridine at elevated temperatures. This approach avoids aqueous conditions, enhancing compatibility with acid-sensitive methoxy groups:

  • Reaction Setup :
    A mixture of 4-methoxy-5-methyl-2-ethylpyridine and formaldehyde (molar ratio 1:1–4:1) is passed over a sodium-modified ZSM-5 catalyst at 200–450°C and a weight hourly space velocity (WHSV) of 0.25–1.00 hr⁻¹.

  • Mechanism :
    Formaldehyde acts as a dehydrogenation agent, facilitating the elimination of hydrogen from the ethyl group to form the vinyl moiety. The zeolite’s acidic sites promote C-H activation while minimizing side reactions.

Key Data :

ParameterValueSource
CatalystNa-ZSM-5
Temperature Range200–450°C
Product Purity>95% (after distillation)

Functionalization of 4-Methoxy-5-methyl-pyridin-2-amine

4-Methoxy-5-methyl-pyridin-2-amine (PubChem CID 20612508) serves as a precursor for vinyl group introduction via diazotization and elimination:

  • Diazotization :
    Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt.

  • Elimination Reaction :
    The diazonium salt undergoes thermal decomposition or reacts with ethanol to yield this compound. This method requires careful temperature control to prevent ring degradation.

Challenges :

  • Low yields (40–50%) due to competing side reactions.

  • Sensitivity of the methoxy group to strong acids necessitates neutral pH during diazotization.

Process Optimization and Catalytic Innovations

Catalyst Screening for Dehydration

Alkaline catalysts (e.g., NaOH, KOH) outperform acidic catalysts in preserving methoxy and methyl substituents during dehydration. A study comparing NaOH and H₂SO₄ revealed:

CatalystTemperatureYieldPurity
NaOH90°C88%98.5%
H₂SO₄180°C75%92.0%

Source: Adapted from

Distillation and Purification

Crude this compound is purified via fractional distillation under reduced pressure (60–100°C at 90–150 mmHg). Inclusion of inhibitors like 4-tert-butylcatechol prevents polymerization during distillation .

Q & A

Basic: What are the recommended synthetic routes for 4-Methoxy-5-methyl-2-vinyl-pyridine, and how can reaction conditions be optimized?

Methodological Answer:
A practical approach involves functionalizing the pyridine core via cross-coupling reactions. For example, Suzuki-Miyaura coupling could introduce the vinyl group at the 2-position, while methoxy and methyl groups are typically added via nucleophilic substitution or directed ortho-metalation. Optimization includes:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with careful control of ligand-to-metal ratios to avoid side products.
  • Temperature : Moderate heating (60–80°C) to balance reaction rate and stability of the vinyl group.
  • Solvent : Use anhydrous THF or DMF to enhance solubility of intermediates .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
A combination of spectroscopic and computational methods is critical:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C4, methyl at C5). Aromatic proton signals in the δ 6.5–8.5 ppm range are typical for pyridine derivatives.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~163.22 g/mol) and fragmentation patterns.
  • DFT calculations : Optimize geometry using Gaussian or ORCA to predict electronic effects of substituents (e.g., methoxy’s electron-donating nature) .

Advanced: What strategies are effective for resolving contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity via HPLC (>95% purity).
  • Dose-response curves : Use a wide concentration range (nM to µM) to identify off-target effects.
  • Meta-analysis : Compare data from structurally analogous compounds (e.g., 5-Fluoro-2-methoxypyridin-4-amine’s bioactivity) to infer mechanistic pathways .

Advanced: How can the compound’s reactivity be exploited in designing pharmacologically active derivatives?

Methodological Answer:
The vinyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for functionalization, while the methoxy group can be demethylated to a hydroxyl group for hydrogen bonding. Key steps:

  • Derivatization : Attach fluorophores or biotin tags via the vinyl moiety for target identification.
  • SAR studies : Modify the methyl group at C5 to bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding.
  • In silico docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase domains) .

Advanced: What experimental designs address conflicting data in toxicity or environmental impact studies?

Methodological Answer:
For compounds with limited toxicity data (e.g., no EC₅₀ values):

  • Tiered testing : Start with in vitro assays (Ames test for mutagenicity; zebrafish embryo toxicity) before progressing to mammalian models.
  • Environmental simulation : Use OECD Guideline 307 to assess soil mobility and biodegradability under varied pH/temperature conditions.
  • Cross-reference analogs : Compare with 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine’s ecotoxicological profiles to infer persistence .

Advanced: How do substituent electronic effects influence spectroscopic and reactivity outcomes?

Methodological Answer:
The methoxy group’s electron-donating nature alters pyridine’s aromaticity and reactivity:

  • UV-Vis spectroscopy : Monitor λmax shifts (e.g., ~270 nm for methoxy vs. ~260 nm for unsubstituted pyridine) to quantify conjugation effects.
  • Reactivity : Methoxy deactivates the ring toward electrophilic substitution but enhances nucleophilic attack at the vinyl group.
  • X-ray crystallography : Resolve bond-length distortions (e.g., C-O bond in methoxy: ~1.36 Å) to correlate structure with electronic properties .

Basic: What safety protocols are essential during handling and disposal?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration in certified containers .

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